Triphenylene, 2,6,10-tris(pentyloxy)-
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Overview
Description
Triphenylene, 2,6,10-tris(pentyloxy)- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of three hydrogen atoms with pentyloxy groups at positions 2, 6, and 10. The presence of these pentyloxy groups enhances the solubility and alters the electronic properties of the molecule, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Triphenylene, 2,6,10-tris(pentyloxy)- typically involves the functionalization of triphenylene. One common method is the Williamson ether synthesis, where triphenylene is reacted with 1-bromopentane in the presence of a strong base like sodium hydride. This reaction proceeds under reflux conditions, resulting in the substitution of hydrogen atoms with pentyloxy groups .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature and solvent choice, can be optimized for larger-scale production.
Chemical Reactions Analysis
Triphenylene, 2,6,10-tris(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy groups can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triphenylene, 2,6,10-tris(pentyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Triphenylene, 2,6,10-tris(pentyloxy)- involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications. The pathways involved include the modulation of electronic states and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Triphenylene, 2,6,10-tris(pentyloxy)- can be compared with other similar compounds, such as:
2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene: This compound has methoxy groups in addition to pentyloxy groups, which can further alter its electronic properties.
2,6,10-Triethoxy-3,7,11-tris(pentyloxy)triphenylene: The presence of ethoxy groups provides different solubility and reactivity characteristics compared to pentyloxy groups.
The uniqueness of Triphenylene, 2,6,10-tris(pentyloxy)- lies in its specific substitution pattern, which imparts distinct electronic and solubility properties, making it suitable for specialized applications.
Properties
CAS No. |
166332-35-0 |
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Molecular Formula |
C33H42O3 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
2,6,10-tripentoxytriphenylene |
InChI |
InChI=1S/C33H42O3/c1-4-7-10-19-34-25-13-16-28-31(22-25)29-17-14-26(35-20-11-8-5-2)24-33(29)30-18-15-27(23-32(28)30)36-21-12-9-6-3/h13-18,22-24H,4-12,19-21H2,1-3H3 |
InChI Key |
LVTHZAKMZDTMAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)OCCCCC)OCCCCC |
Origin of Product |
United States |
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